O-Methyl Anidulafungin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

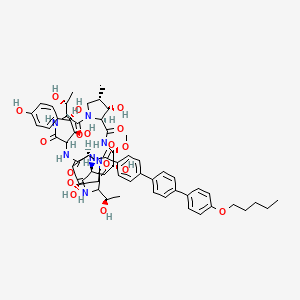

O-Methyl Anidulafungin is a derivative of Anidulafungin, which belongs to the echinocandin class of antifungal drugs. Echinocandins are known for their efficacy in treating serious fungal infections, particularly those caused by Candida and Aspergillus species . This compound, like its parent compound, is a semisynthetic lipopeptide synthesized from fermentation products of Aspergillus nidulans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Anidulafungin involves several steps, starting with the preparation of the side chain intermediate. The process begins with 1,4-dibromo-benzene, which undergoes a Grignard reagent reaction with magnesium by iodine. This is followed by the preparation of 1,4-benzene hypoboric acid through addition and hydrolysis with trimethyl borate. The final step involves a Suzuki reaction of 1,4-benzene hypoboric acid, 4-pentyloxy bromobenzene, and 4-halogenated ethyl benzoate in dioxane-ethanol liquor under the catalysis of [1,1’-bis(diphenyl phosphino) ferrocene] palladium dichloride .

Industrial Production Methods: The industrial production of this compound follows a standard process that includes the preparation of the bulk solution, filtration, filling into vials, stoppering, and sterilization by autoclaving .

Análisis De Reacciones Químicas

Types of Reactions: O-Methyl Anidulafungin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include arylsulfatase, catechol-O-methyl-transferase, and CYP3A. The conditions typically involve specific pH levels and temperatures to facilitate these reactions .

Major Products: The major products formed from these reactions include metabolites that result from the degradation of the side chain and the core structure of the compound .

Aplicaciones Científicas De Investigación

O-Methyl Anidulafungin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antifungal agent due to its potent activity against Candida and Aspergillus species . In medicine, it is used to treat esophageal candidiasis, candidemia, and deep-tissue candidiasis . Additionally, it has applications in the development of diagnostic tools for invasive fungal infections .

Mecanismo De Acción

The mechanism of action of O-Methyl Anidulafungin involves the inhibition of β-1,3-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall . This inhibition leads to a reduction in the formation of β-1,3-D-glucan, an essential polysaccharide that comprises a significant portion of the fungal cell wall. The decreased glucan content results in osmotic instability and cellular lysis of the fungal cells .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to O-Methyl Anidulafungin include Caspofungin and Micafungin, which are also echinocandins .

Comparison: While all three compounds share a similar mechanism of action, this compound is unique due to its specific molecular structure and pharmacokinetic properties. Unlike Caspofungin and Micafungin, this compound undergoes spontaneous chemical degradation rather than hepatic metabolism, which reduces the risk of drug-drug interactions .

Propiedades

Fórmula molecular |

C59H75N7O17 |

|---|---|

Peso molecular |

1154.3 g/mol |

Nombre IUPAC |

N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |

InChI |

InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1 |

Clave InChI |

MTZYYAFSXXAZRZ-OQLJTUGCSA-N |

SMILES isomérico |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |

SMILES canónico |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)

![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)

![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)